![molecular formula C6H9BrO2 B1376304 2-Bromo-5,8-dioxaspiro[3.4]octane CAS No. 1257996-82-9](/img/structure/B1376304.png)
2-Bromo-5,8-dioxaspiro[3.4]octane
Vue d'ensemble
Description
2-Bromo-5,8-dioxaspiro[3.4]octane is an organic compound with the CAS Number: 1257996-82-9 and a molecular weight of 193.04 . It is available in liquid, solid, or semi-solid form .
Synthesis Analysis
The synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane involves the use of 3-bromocyclobutanone, 1,2-ethanediol, and pyridinium p-toluenesulfonate . The mixture is heated to reflux in a Dean-Stark apparatus for 12 hours .Molecular Structure Analysis
The linear formula of 2-Bromo-5,8-dioxaspiro[3.4]octane is C6H9BrO2 .Physical And Chemical Properties Analysis
2-Bromo-5,8-dioxaspiro[3.4]octane has a boiling point of 231.8±40.0C at 760 mmHg . It has a flash point of 105.3 . It is stored sealed in dry conditions at 2-8C .Applications De Recherche Scientifique
Corrosion Inhibition : Spirocyclopropane derivatives, including 2-Bromo-5,8-dioxaspiro[3.4]octane, show promise as corrosion inhibitors. Research indicates these compounds effectively prevent mild steel corrosion in acidic solutions. Their adsorption on steel surfaces involves both physical and chemical processes, adhering to the Langmuir isotherm model. Their effectiveness can be attributed to the π-electrons in the aromatic ring and lone-pair electrons in the methoxy group, which enhance adsorption onto the iron surface (Chafiq et al., 2020).
Cancer Research : In cancer research, certain 1,5-dioxaspiro[2.5]octanes, structurally related to 2-Bromo-5,8-dioxaspiro[3.4]octane, were synthesized and tested for their activity against tumor cells. These compounds demonstrated moderate activity in specific cancer screens, underscoring their potential in developing new cancer therapies (Fullerton et al., 1976).
Synthesis of Natural Compounds : These spiro compounds have been used in the synthesis of natural compounds with antitumor activity. For example, they have been involved in the synthesis of arenamides, which inhibit nitrogen oxide and prostaglandin E2, both implicated in cancer pathways (Shklyaruck, 2015).
Heterocyclic Compound Synthesis : Spirocyclopropane derivatives are used in synthesizing heterocyclic compounds, which have various applications in pharmaceuticals and organic chemistry. The reactions of these compounds with alcohols and ketoximes form dihydrofurans and chromenes, which are important in medicinal chemistry (Kayukova et al., 1998).
Organic Syntheses and Chemical Reactions : Research has also focused on the synthesis and cycloaddition reactions of 2,2-dialkoxy-1-methylenecyclopropane derivatives, including 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. These studies are crucial for understanding the chemical behavior and potential applications of spirocyclopropane derivatives in organic chemistry (Nakamura et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5,8-dioxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJASEXNUCZUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,8-dioxaspiro[3.4]octane | |
CAS RN |
1257996-82-9 | |
| Record name | 2-bromo-5,8-dioxaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


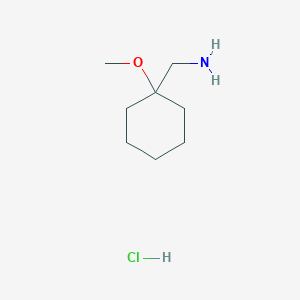

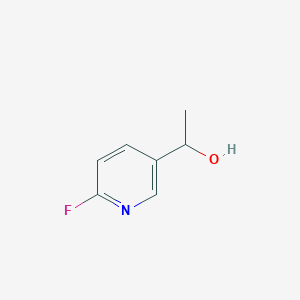
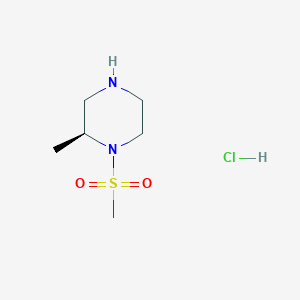
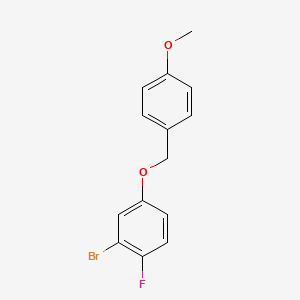
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)


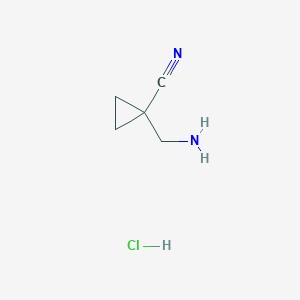
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
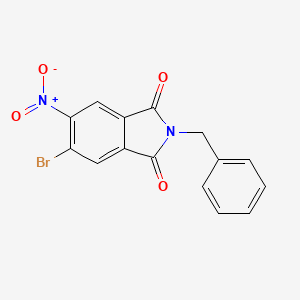
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)